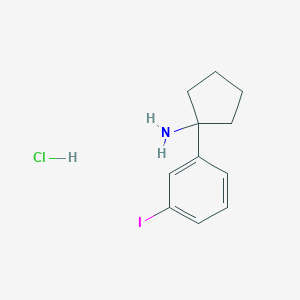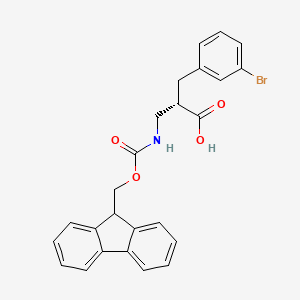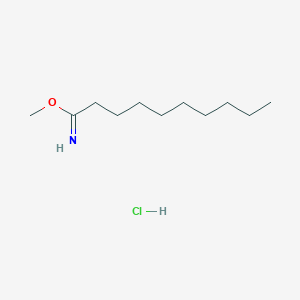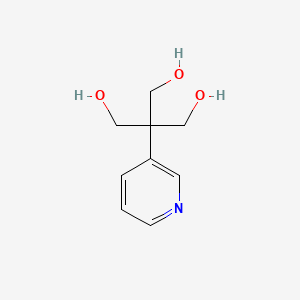
1-(3-Iodophenyl)cyclopentanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Iodophenyl)cyclopentanamine hydrochloride is an organic compound that features a cyclopentane ring bonded to an amine group and a 3-iodophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodophenyl)cyclopentanamine hydrochloride typically involves the following steps:
Formation of the Cyclopentanamine Core: The cyclopentanamine core can be synthesized through the reduction of cyclopentanone using ammonia and a reducing agent such as lithium aluminum hydride (LiAlH4).
Introduction of the 3-Iodophenyl Group: The 3-iodophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclopentanamine with 3-iodobenzyl chloride in the presence of a base such as sodium hydride (NaH) to form the desired product.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Iodophenyl)cyclopentanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) or potassium carbonate (K2CO3) in acetonitrile.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Iodophenyl)cyclopentanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis:
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving amine neurotransmitters.
Industrial Applications: The compound can be used in the development of new materials and chemical processes due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Iodophenyl)cyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, while the iodophenyl group can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Chlorophenyl)cyclopentanamine hydrochloride
- 1-(3-Bromophenyl)cyclopentanamine hydrochloride
- 1-(3-Fluorophenyl)cyclopentanamine hydrochloride
Comparison
1-(3-Iodophenyl)cyclopentanamine hydrochloride is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its chloro, bromo, and fluoro analogs. The iodine atom is larger and more polarizable, which can influence the compound’s reactivity and interactions with biological targets. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H15ClIN |
|---|---|
Peso molecular |
323.60 g/mol |
Nombre IUPAC |
1-(3-iodophenyl)cyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14IN.ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;/h3-5,8H,1-2,6-7,13H2;1H |
Clave InChI |
QMRBYOOFKIVNCJ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C2=CC(=CC=C2)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-3-(prop-1-en-2-yl)-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12955199.png)





![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)

![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
